molecular formula C10H9ClO4 B13222765 (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid CAS No. 1050910-10-5

(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid

Cat. No.: B13222765
CAS No.: 1050910-10-5
M. Wt: 228.63 g/mol
InChI Key: YLVHQGQCPIKTTM-UHFFFAOYSA-N
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Description

2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is an organic compound with the molecular formula C10H9ClO4 It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid typically involves the reaction of 6-chloro-2,4-dihydro-1,3-benzodioxin with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as hydroxyl or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit certain enzymes or modulate receptor activity to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is unique due to its specific combination of a benzodioxin ring, chlorine substitution, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1050910-10-5

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

2-(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid

InChI

InChI=1S/C10H9ClO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13)

InChI Key

YLVHQGQCPIKTTM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CC(=O)O)OCO1

Origin of Product

United States

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